naphthalen-2-yl sulfurofluoridate
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Overview
Description
Naphthalen-2-yl sulfurofluoridate is an organosulfur compound with the molecular formula C({10})H({7})FO(_{3})S and a molecular weight of 226.22 g/mol . This compound features a naphthalene ring substituted with a sulfurofluoridate group, making it a unique and versatile chemical in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl sulfurofluoridate typically involves the reaction of naphthalene derivatives with sulfuryl fluoride (SO({2})F({2})). One common method includes the following steps:
Starting Material: Naphthalene or a naphthalene derivative.
Reagent: Sulfuryl fluoride (SO({2})).
Catalyst: A Lewis acid such as aluminum chloride (AlCl(_{3})).
Solvent: Anhydrous conditions are often required, with solvents like dichloromethane (CH({2})) being used.
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of sulfuryl fluoride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity naphthalene and sulfuryl fluoride.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})).
Reducing Agents: Lithium aluminum hydride (LiAlH({4})).
Major Products
Substitution Products: Naphthalen-2-yl amines, naphthalen-2-yl alcohols.
Oxidation Products: Naphthalen-2-yl sulfonates.
Reduction Products: Naphthalen-2-yl thiols.
Scientific Research Applications
Naphthalen-2-yl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfofluoridate groups into aromatic compounds.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which naphthalen-2-yl sulfurofluoridate exerts its effects involves the interaction of the sulfofluoridate group with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can engage in covalent bonding with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a sulfofluoridate group.
Naphthalen-2-yl sulfonate: Lacks the fluorine atom, resulting in different reactivity and applications.
Naphthalen-2-yl sulfate: Contains a sulfate group, which alters its chemical properties and uses.
Uniqueness
Naphthalen-2-yl sulfurofluoridate is unique due to the presence of the sulfofluoridate group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in synthetic chemistry and various industrial applications where specific reactivity is required.
Properties
IUPAC Name |
2-fluorosulfonyloxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQGAGYVGLLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141694-39-5 |
Source
|
Record name | 141694-39-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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